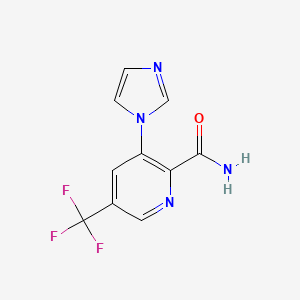
3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide is a compound that features both an imidazole ring and a trifluoromethyl group attached to a picolinamide backbone. This unique structure imparts the compound with distinct chemical properties, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via trifluoromethylation reactions, which can be mediated by transition metals such as copper or silver.
Coupling with Picolinamide: The final step involves coupling the imidazole derivative with picolinamide under suitable reaction conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the trifluoromethyl group or the imidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the picolinamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or picolinamide moieties.
科学的研究の応用
3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of imidazole receptors is beneficial.
Industry: It is used in the development of new materials, including polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence pathways related to oxidative stress, inflammation, and cell signaling, depending on its specific application and target.
類似化合物との比較
Similar Compounds
- 2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethanone
- 4-imidazol-1-yl-3-(trifluoromethyl)aniline
Uniqueness
3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide is unique due to the presence of both an imidazole ring and a trifluoromethyl group attached to a picolinamide backbone. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.
特性
分子式 |
C10H7F3N4O |
|---|---|
分子量 |
256.18 g/mol |
IUPAC名 |
3-imidazol-1-yl-5-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)6-3-7(17-2-1-15-5-17)8(9(14)18)16-4-6/h1-5H,(H2,14,18) |
InChIキー |
BRPDRUSCYOZPGP-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


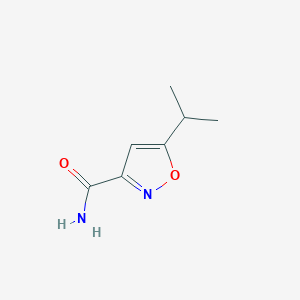

![N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate](/img/structure/B12339263.png)
![Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo-](/img/structure/B12339268.png)
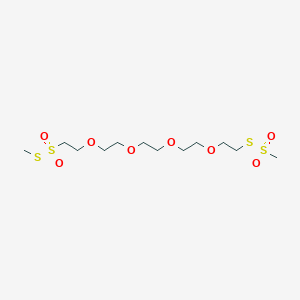

![(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12339288.png)
![2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B12339296.png)
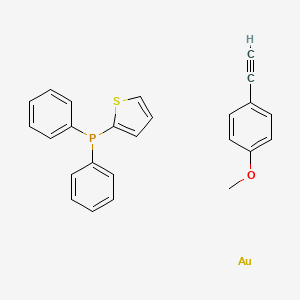
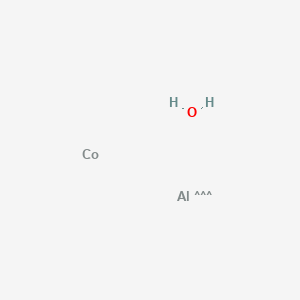

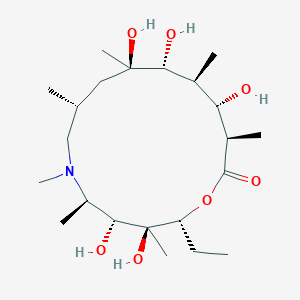
![3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one](/img/structure/B12339337.png)
![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)
